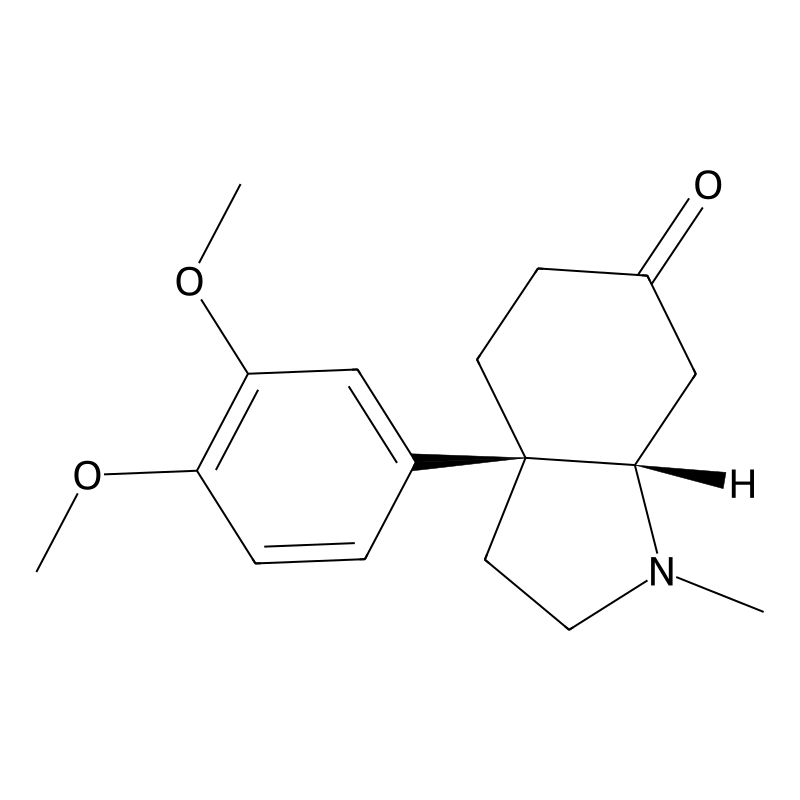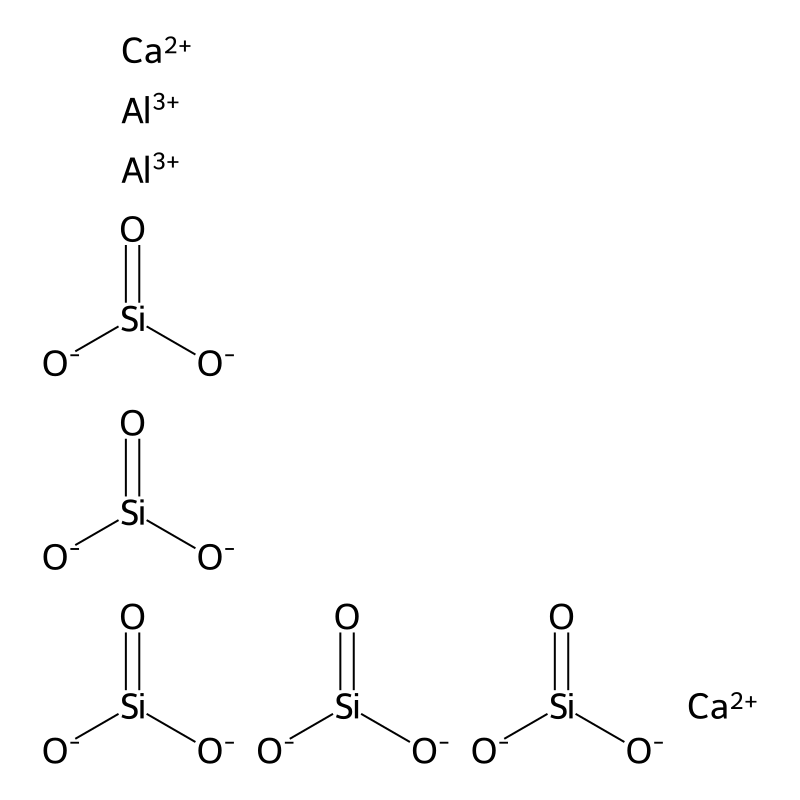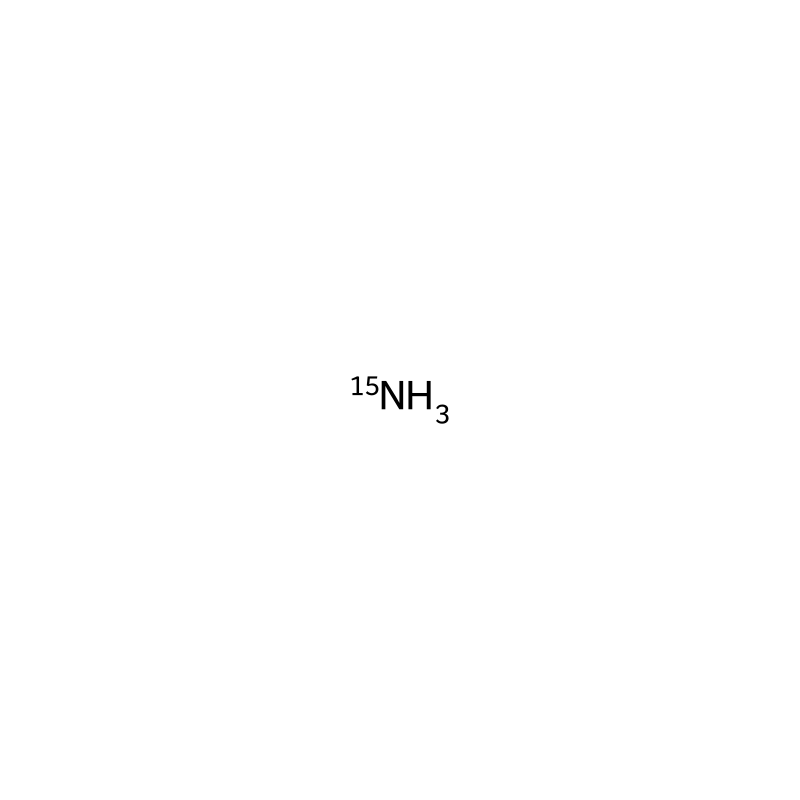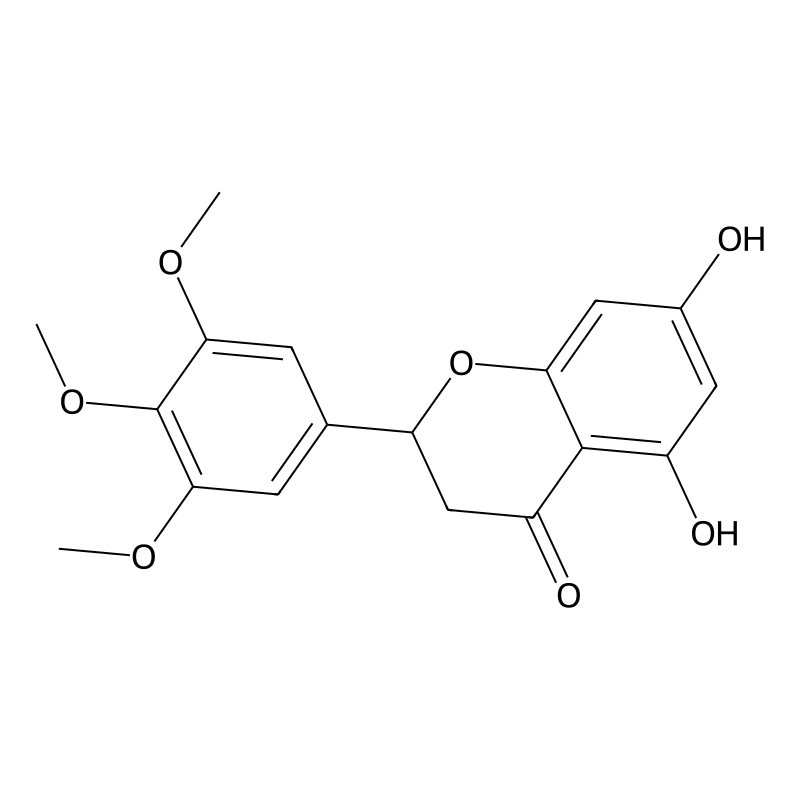GW2580
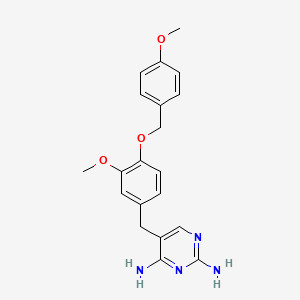
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
GW2580 is a chemical compound studied for its potential to inhibit a specific protein called the colony-stimulating factor 1 receptor (CSF-1R) []. CSF-1R plays a role in the development, survival, and function of certain white blood cells involved in the immune system, particularly macrophages [].
Inhibition of CSF-1R:
- Studies have investigated GW2580's ability to block CSF-1R signaling, which could be relevant for various scientific research areas including cancer and inflammatory diseases [, ]. Macrophages can play complex roles in these conditions, and GW2580's effects on macrophage behavior are under investigation [, ].
Research on Effects:
- Studies in rats suggest that GW2580 may influence joint inflammation []. More research is needed to understand these effects and their potential applications.
Important Note:
GW2580 is a selective inhibitor of the colony-stimulating factor 1 receptor, also known as cFMS. Its chemical structure is identified as 5-[[3-Methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]methyl]-2,4-pyrimidinediamine. This compound has gained attention in pharmacological research due to its ability to inhibit cFMS kinase activity, which plays a critical role in various biological processes, including inflammation and tumor progression .
GW2580 functions primarily through the inhibition of the cFMS receptor, which is activated by its ligand, colony-stimulating factor 1. The binding of GW2580 to cFMS prevents autophosphorylation and subsequent activation of downstream signaling pathways. In vitro studies have shown that GW2580 can completely inhibit human cFMS kinase at concentrations as low as 0.06 µM, while showing no significant activity against a panel of 26 other kinases, indicating its specificity .
Research indicates that GW2580 exhibits significant biological activity in several contexts:
- Neuroprotection: In models of Parkinson’s disease, GW2580 reduces microglial proliferation and inflammatory responses, thereby protecting dopaminergic neurons from neurodegeneration .
- Tumor Growth Inhibition: The compound has been shown to synergistically suppress tumor growth when used in combination with anti-vascular endothelial growth factor receptor-2 antibodies, impairing tumor angiogenesis .
- Modulation of Immune Responses: By inhibiting cFMS signaling, GW2580 alters the behavior of myeloid cells in the tumor microenvironment, which can affect immune responses and tumor progression .
The synthesis of GW2580 involves several key steps:
- Formation of the Pyrimidinediamine Core: The initial step typically involves creating a pyrimidine structure through condensation reactions.
- Substitution Reactions: The introduction of methoxy groups and phenyl rings occurs via nucleophilic substitution methods.
- Final Purification: The compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels (≥99%) .
GW2580 is primarily utilized in research settings for:
- Neuroscience Studies: Investigating neuroinflammation and neurodegenerative diseases.
- Oncology Research: Exploring its effects on tumor growth and immune modulation within the tumor microenvironment.
- Pharmacological Studies: As a tool compound for studying the role of cFMS signaling in various biological processes.
Interaction studies have demonstrated that GW2580 selectively inhibits cFMS without affecting other kinases. This specificity allows researchers to explore the role of cFMS in various biological systems without confounding effects from other signaling pathways. Additionally, studies have shown that GW2580 can modulate the immune landscape in tumors by affecting myeloid cell infiltration and function .
Several compounds share structural or functional similarities with GW2580. Here are some notable examples:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| PLX3397 | Inhibits CSF1R and other kinases | Dual inhibition; also targets FLT3 |
| AZD7509 | Inhibits multiple kinases including CSF1R | Broad-spectrum kinase inhibitor |
| Pexidartinib | Selective CSF1R inhibitor | Developed for treating tenosynovial giant cell tumors |
GW2580 stands out due to its high specificity for cFMS, making it a valuable tool for studying this receptor's role in inflammation and cancer without off-target effects seen with broader inhibitors .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
Dates
2: Barve RA, Zack MD, Weiss D, Song RH, Beidler D, Head RD. Transcriptional profiling and pathway analysis of CSF-1 and IL-34 effects on human monocyte differentiation. Cytokine. 2013 Jul;63(1):10-7. doi: 10.1016/j.cyto.2013.04.019. Epub 2013 May 14. PubMed PMID: 23684409.
3: Ryder M, Gild M, Hohl TM, Pamer E, Knauf J, Ghossein R, Joyce JA, Fagin JA. Genetic and pharmacological targeting of CSF-1/CSF-1R inhibits tumor-associated macrophages and impairs BRAF-induced thyroid cancer progression. PLoS One. 2013;8(1):e54302. doi: 10.1371/journal.pone.0054302. Epub 2013 Jan 23. PubMed PMID: 23372702; PubMed Central PMCID: PMC3553126.
4: Komohara Y, Horlad H, Ohnishi K, Fujiwara Y, Bai B, Nakagawa T, Suzu S, Nakamura H, Kuratsu J, Takeya M. Importance of direct macrophage-tumor cell interaction on progression of human glioma. Cancer Sci. 2012 Dec;103(12):2165-72. doi: 10.1111/cas.12015. Epub 2012 Oct 26. PubMed PMID: 22957741.
5: Clanchy FI, Hamilton JA. HUVEC co-culture and haematopoietic growth factors modulate human proliferative monocyte activity. Cytokine. 2012 Jul;59(1):31-4. doi: 10.1016/j.cyto.2012.03.029. Epub 2012 Apr 18. PubMed PMID: 22521033.
6: Yamamoto S, Kohsaka S, Nakajima K. Role of cell cycle-associated proteins in microglial proliferation in the axotomized rat facial nucleus. Glia. 2012 Apr;60(4):570-81. doi: 10.1002/glia.22291. Epub 2012 Jan 18. PubMed PMID: 22258892.
7: Kitagawa D, Gouda M, Kirii Y, Sugiyama N, Ishihama Y, Fujii I, Narumi Y, Akita K, Yokota K. Characterization of kinase inhibitors using different phosphorylation states of colony stimulating factor-1 receptor tyrosine kinase. J Biochem. 2012 Jan;151(1):47-55. doi: 10.1093/jb/mvr112. Epub 2011 Aug 31. PubMed PMID: 21880693.
8: Uitdehaag JC, Sünnen CM, van Doornmalen AM, de Rouw N, Oubrie A, Azevedo R, Ziebell M, Nickbarg E, Karstens WJ, Ruygrok S. Multidimensional profiling of CSF1R screening hits and inhibitors: assessing cellular activity, target residence time, and selectivity in a higher throughput way. J Biomol Screen. 2011 Oct;16(9):1007-17. doi: 10.1177/1087057111418113. Epub 2011 Aug 26. PubMed PMID: 21873591.
9: Crespo O, Kang SC, Daneman R, Lindstrom TM, Ho PP, Sobel RA, Steinman L, Robinson WH. Tyrosine kinase inhibitors ameliorate autoimmune encephalomyelitis in a mouse model of multiple sclerosis. J Clin Immunol. 2011 Dec;31(6):1010-20. doi: 10.1007/s10875-011-9579-6. Epub 2011 Aug 17. PubMed PMID: 21847523; PubMed Central PMCID: PMC3225802.
10: Eda H, Zhang J, Keith RH, Michener M, Beidler DR, Monahan JB. Macrophage-colony stimulating factor and interleukin-34 induce chemokines in human whole blood. Cytokine. 2010 Dec;52(3):215-20. doi: 10.1016/j.cyto.2010.08.005. Epub 2010 Sep 9. PubMed PMID: 20829061.
11: Sloan EK, Priceman SJ, Cox BF, Yu S, Pimentel MA, Tangkanangnukul V, Arevalo JM, Morizono K, Karanikolas BD, Wu L, Sood AK, Cole SW. The sympathetic nervous system induces a metastatic switch in primary breast cancer. Cancer Res. 2010 Sep 15;70(18):7042-52. doi: 10.1158/0008-5472.CAN-10-0522. Epub 2010 Sep 7. PubMed PMID: 20823155; PubMed Central PMCID: PMC2940980.
12: Baud'huin M, Renault R, Charrier C, Riet A, Moreau A, Brion R, Gouin F, Duplomb L, Heymann D. Interleukin-34 is expressed by giant cell tumours of bone and plays a key role in RANKL-induced osteoclastogenesis. J Pathol. 2010 May;221(1):77-86. doi: 10.1002/path.2684. PubMed PMID: 20191615.
13: Paniagua RT, Chang A, Mariano MM, Stein EA, Wang Q, Lindstrom TM, Sharpe O, Roscow C, Ho PP, Lee DM, Robinson WH. c-Fms-mediated differentiation and priming of monocyte lineage cells play a central role in autoimmune arthritis. Arthritis Res Ther. 2010;12(1):R32. doi: 10.1186/ar2940. Epub 2010 Feb 24. PubMed PMID: 20181277; PubMed Central PMCID: PMC2875666.
14: Priceman SJ, Sung JL, Shaposhnik Z, Burton JB, Torres-Collado AX, Moughon DL, Johnson M, Lusis AJ, Cohen DA, Iruela-Arispe ML, Wu L. Targeting distinct tumor-infiltrating myeloid cells by inhibiting CSF-1 receptor: combating tumor evasion of antiangiogenic therapy. Blood. 2010 Feb 18;115(7):1461-71. doi: 10.1182/blood-2009-08-237412. Epub 2009 Dec 11. PubMed PMID: 20008303; PubMed Central PMCID: PMC2826767.
15: De Nardo D, De Nardo CM, Nguyen T, Hamilton JA, Scholz GM. Signaling crosstalk during sequential TLR4 and TLR9 activation amplifies the inflammatory response of mouse macrophages. J Immunol. 2009 Dec 15;183(12):8110-8. doi: 10.4049/jimmunol.0901031. Epub . PubMed PMID: 19923461.
16: Irvine KM, Andrews MR, Fernandez-Rojo MA, Schroder K, Burns CJ, Su S, Wilks AF, Parton RG, Hume DA, Sweet MJ. Colony-stimulating factor-1 (CSF-1) delivers a proatherogenic signal to human macrophages. J Leukoc Biol. 2009 Feb;85(2):278-88. doi: 10.1189/jlb.0808497. Epub 2008 Nov 12. PubMed PMID: 19004987.
17: Conway JG, Pink H, Bergquist ML, Han B, Depee S, Tadepalli S, Lin P, Crumrine RC, Binz J, Clark RL, Selph JL, Stimpson SA, Hutchins JT, Chamberlain SD, Brodie TA. Effects of the cFMS kinase inhibitor 5-(3-methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine (GW2580) in normal and arthritic rats. J Pharmacol Exp Ther. 2008 Jul;326(1):41-50. doi: 10.1124/jpet.107.129429. Epub 2008 Apr 23. PubMed PMID: 18434589.
18: Conway JG, McDonald B, Parham J, Keith B, Rusnak DW, Shaw E, Jansen M, Lin P, Payne A, Crosby RM, Johnson JH, Frick L, Lin MH, Depee S, Tadepalli S, Votta B, James I, Fuller K, Chambers TJ, Kull FC, Chamberlain SD, Hutchins JT. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580. Proc Natl Acad Sci U S A. 2005 Nov 1;102(44):16078-83. Epub 2005 Oct 25. PubMed PMID: 16249345; PubMed Central PMCID: PMC1276040.
